molecular formula C16H18N2O5S3 B2415946 Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate CAS No. 1097193-10-6

Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate

Cat. No. B2415946
CAS RN: 1097193-10-6
M. Wt: 414.51
InChI Key: WOOFNADRMFVPDR-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the formula C4H4S .


Chemical Reactions Analysis

The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to make aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

    Anti-Inflammatory Agents: Thiophene-based molecules exhibit anti-inflammatory properties, making them valuable candidates for drug development . Researchers explore modifications of the thiophene scaffold to enhance anti-inflammatory effects.

    Voltage-Gated Sodium Channel Blockers: Compounds containing the thiophene ring system, such as articaine, act as voltage-gated sodium channel blockers. Articaine is used as a dental anesthetic in Europe .

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metal surfaces from corrosion makes them valuable for various applications .

Pharmacological Properties

Beyond the specific applications mentioned above, thiophene-based compounds exhibit other pharmacological properties:

    Anti-Atherosclerotic Properties: Thiophene-based compounds may contribute to preventing atherosclerosis, a condition characterized by plaque buildup in arteries .

Mechanism of Action

While the mechanism of action for your specific compound is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 2-[(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S3/c1-23-16(20)11-7-10-25-15(11)17-14(19)12-5-2-3-8-18(12)26(21,22)13-6-4-9-24-13/h4,6-7,9-10,12H,2-3,5,8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOFNADRMFVPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate

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